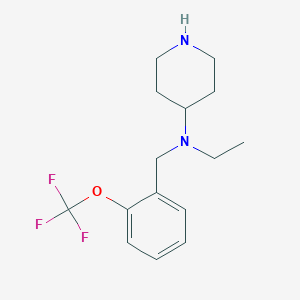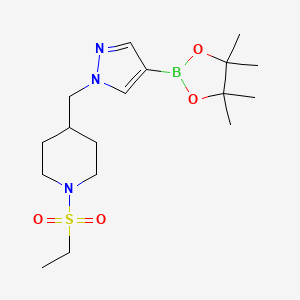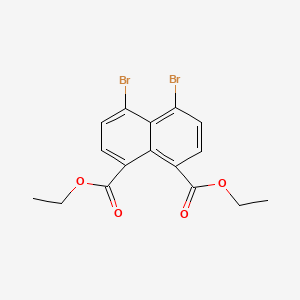
3-(tert-Butyl)-N-cyclobutylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl)-N-cyclobutylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups This compound features a tert-butyl group attached to the third carbon of the aniline ring and a cyclobutyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-N-cyclobutylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the cyclization of a suitable precursor, such as N-(tert-butyl)aniline, with a cyclobutyl halide under similar conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or nickel, can further enhance the reaction rate and selectivity. The process typically involves the careful control of temperature, pressure, and reactant concentrations to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyl)-N-cyclobutylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced aniline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, typically at positions ortho or para to the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature or elevated temperatures.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Nitroanilines, halogenated anilines.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyl)-N-cyclobutylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(tert-Butyl)-N-cyclobutylaniline involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The tert-butyl and cyclobutyl groups can influence the compound’s binding affinity and specificity, thereby affecting its biological activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butylaniline: Lacks the cyclobutyl group, making it less sterically hindered.
N-cyclobutylaniline: Lacks the tert-butyl group, resulting in different reactivity and properties.
tert-Butylbenzene: Lacks the amino group, leading to different chemical behavior.
Uniqueness
3-(tert-Butyl)-N-cyclobutylaniline is unique due to the presence of both tert-butyl and cyclobutyl groups, which impart distinct steric and electronic effects
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
3-tert-butyl-N-cyclobutylaniline |
InChI |
InChI=1S/C14H21N/c1-14(2,3)11-6-4-9-13(10-11)15-12-7-5-8-12/h4,6,9-10,12,15H,5,7-8H2,1-3H3 |
InChI-Schlüssel |
QFAZSXFFPRFXNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC=C1)NC2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/no-structure.png)








